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molecular formula C11H14O3 B8673587 2-(4-Methylphenyl)ethoxyacetic acid

2-(4-Methylphenyl)ethoxyacetic acid

Cat. No. B8673587
M. Wt: 194.23 g/mol
InChI Key: RHMBLZBEXFNJKM-UHFFFAOYSA-N
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Patent
US04649160

Procedure details

6.8 g of 4-methylphenethyl alcohol were reacted with 4.73 g of chloroacetic acid in a manner analogous to that described in Example 1(a) to give 8.1 g (84%) of 2-(4-methylphenyl)ethoxyacetic acid of melting point 65°-67° C. (from methylcyclohexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.Cl[CH2:12][C:13]([OH:15])=[O:14].CC1CCCCC1>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][O:8][CH2:12][C:13]([OH:15])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCCCC1
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
CC1=CC=C(CCO)C=C1
Name
Quantity
4.73 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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